TcD37 protein is a significant component in the field of molecular biology, particularly in the study of protein synthesis and translation mechanisms. This protein has garnered attention due to its role in various cellular processes and its potential applications in biotechnology and medicine.
TcD37 protein is derived from the Toxoplasma gondii organism, a parasitic protozoan known for its complex life cycle and ability to infect a wide range of hosts, including humans. The characterization of TcD37 has been facilitated by advances in proteomics and molecular biology techniques, which allow for detailed studies of its structure and function.
TcD37 protein falls under the category of ribosomal proteins, which are essential components of ribosomes—the molecular machines responsible for synthesizing proteins by translating messenger RNA into polypeptide chains. Ribosomal proteins play crucial roles in maintaining the structural integrity of ribosomes and facilitating the translation process.
The synthesis of TcD37 protein can be analyzed using various methods, including:
The expression systems often utilize strong promoters to drive high levels of TcD37 production, coupled with purification strategies such as affinity chromatography to isolate the protein from other cellular components. Mass spectrometry is frequently employed to confirm the identity and purity of synthesized TcD37.
The molecular structure of TcD37 has been elucidated through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. These methods reveal details about its three-dimensional conformation, which is critical for understanding its function within the ribosome.
Structural studies indicate that TcD37 exhibits a typical ribosomal protein fold, characterized by a combination of alpha-helices and beta-sheets. The precise arrangement of these secondary structures is vital for its interaction with ribosomal RNA and other ribosomal proteins.
TcD37 participates in several biochemical reactions during protein synthesis:
The binding interactions can be studied using techniques such as surface plasmon resonance or isothermal titration calorimetry, which provide insights into the kinetics and thermodynamics of these reactions.
The mechanism by which TcD37 functions involves several key steps:
Studies utilizing cryo-electron microscopy have provided real-time insights into these processes, revealing how TcD37 interacts dynamically with other components during translation.
TcD37 is typically soluble in aqueous buffers at physiological pH levels. Its stability may vary depending on temperature and ionic strength, which can affect its interactions with other ribosomal components.
The chemical properties include:
Relevant data from biophysical studies support these properties, indicating optimal conditions for maintaining activity during experimental procedures.
TcD37 protein has several applications in scientific research:
Research continues to explore additional applications that leverage the unique properties of TcD37 in various fields, including synthetic biology and genetic engineering.
CD37 is encoded by the CD37 gene located on human chromosome 19q13.33 (GRCh38.p14 assembly), spanning 5.2 kb from base pair 49,335,406 to 49,340,606. The gene comprises 8 exons and produces multiple transcript variants through alternative splicing. Two primary isoforms are recognized:
The amino acid composition of CD37 is characterized by a high proportion of hydrophobic residues (∼35%), including leucine (12.5%), valine (9.8%), and isoleucine (7.2%), which facilitate transmembrane domain stability. Polar residues (e.g., serine, threonine) constitute ∼25%, supporting extracellular loop flexibility. The N-terminal cytoplasmic region is enriched in positively charged lysine and arginine residues (∼15%), critical for intracellular signaling interactions [1] [10].
Attribute | Isoform A | Isoform B |
---|---|---|
Amino Acid Length | 267 aa | 246 aa |
Molecular Weight | ∼30 kDa | ∼28 kDa |
Transcript ID | NM001774.3 | NM001040031.2 |
Unique Domains | Extended N-terminus | Truncated N-terminus |
CD37 belongs to the tetraspanin superfamily (TSPAN26), defined by four transmembrane domains (TM1–TM4) connected by two extracellular loops (EC1, EC2) and cytoplasmic N- and C-termini. The large extracellular loop (LEL/EC2) (108–243 aa in Isoform A) is the most structurally distinctive feature, containing a conserved CCG motif (Cys-Cys-Gly) and 3–4 disulfide bonds that stabilize its conformation. The LEL folds into a mushroom-like structure with α-helices and a mixed β-sheet, enabling partner-protein recognition [1] [3] [8].
Transmembrane domains form a tightly packed helical bundle, creating a hydrophobic core that anchors CD37 in the plasma membrane. This bundle facilitates interactions with other tetraspanins (e.g., CD81, CD82) to organize tetraspanin-enriched microdomains (TEMs). These nanodomains (100–200 nm) compartmentalize partner proteins like integrins and immunoglobulins, enhancing signal transduction efficiency [8].
Domain | Location (aa) | Structural Features | Functional Role |
---|---|---|---|
Small EC Loop | TM1–TM2 (∼28 aa) | Short, glycosylated | Ligand accessibility |
Large EC Loop | TM3–TM4 (∼135 aa) | CCG motif, disulfide bonds, α/β substructure | Partner-protein binding (e.g., CD19) |
TM Helices | 4 passes (∼100 aa) | Hydrophobic residues (Leu, Val, Ile) | Membrane anchoring, oligomerization |
Cytoplasmic Tail | C-terminal (∼20 aa) | Phosphorylation sites (Ser/Thr) | Signaling complex assembly |
CD37’s quaternary structure includes homo-oligomers (dimers/tetramers) and hetero-oligomers with other tetraspanins. These assemblies depend on TM domain interactions and palmitoylation of cytoplasmic cysteine residues, which regulate TEM stability [3] [8].
As a cell-surface glycoprotein, CD37 undergoes N-linked glycosylation in its extracellular loops. Bioinformatic analysis predicts 2–3 glycosylation sites (e.g., Asn-X-Ser/Thr motifs) in the LEL, increasing its molecular weight from ∼30 kDa to 40–52 kDa observed in SDS-PAGE. Glycosylation shields protease-sensitive sites and modulates interactions with immune ligands (e.g., integrins) [1] [5] [9].
Phosphorylation occurs primarily on cytoplasmic serine/threonine residues (e.g., Ser⁻¹⁸⁰, Thr²⁶³). Kinases such as PKC phosphorylate these sites in response to B-cell receptor activation, regulating CD37’s association with cytoskeletal proteins and signaling adaptors. Reversible phosphorylation controls CD37-mediated immune functions, including T-cell–B-cell adhesion and antigen presentation [3] [4] [9].
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